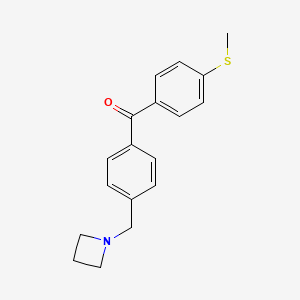

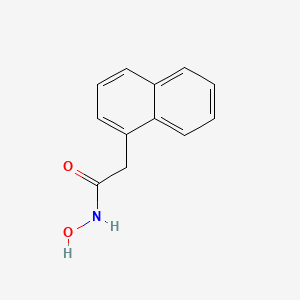

4-Azetidinomethyl-4'-thiomethylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Azetidinomethyl-4'-thiomethylbenzophenone (4-ATMB) is a synthetic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a highly versatile compound, with the ability to form stable complexes with metal ions and to interact with a variety of biological molecules. 4-ATMB has been used for a variety of research applications, including the study of drug metabolism, enzyme kinetics, and protein-ligand interactions. In addition, 4-ATMB has been used as a model compound to study the structure and function of many biological systems.

科学的研究の応用

Antifungal Activity

A series of compounds structurally related to 4-Azetidinomethyl-4'-thiomethylbenzophenone have demonstrated promising antifungal activity. Specifically, a series of 4-(aryloxy)- and 4-(arylthio)azetidin-2-ones, synthesized by reacting 4-acetoxyazetidin-2-one with phenols or thiophenols, showed significant in vitro and in vivo antifungal properties against phytopathogenic fungi from different taxonomic classes, particularly Phycomycetes. These findings indicate potential applications of these compounds in agricultural and pharmaceutical industries for the management of fungal diseases (Arnoldi et al., 1990).

Enzymatic Activity

4-Azetidinomethyl-4'-thiomethylbenzophenone and related compounds have been utilized in biochemical research, specifically in the study of enzyme-substrate interactions. For instance, 4-Azido-2-hydroxybenzoic acid, a related compound, has been used as a photoactive probe to identify the phenol binding site of UDP-glucuronosyltransferases (UGTs). This research provides insights into the biochemical pathways and mechanisms of action of enzymes, particularly UGTs, which play a crucial role in detoxification and metabolism processes (Xiong et al., 2006).

特性

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c1-21-17-9-7-16(8-10-17)18(20)15-5-3-14(4-6-15)13-19-11-2-12-19/h3-10H,2,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXFPGAWSQVILR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642796 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azetidinomethyl-4'-thiomethylbenzophenone | |

CAS RN |

898756-37-1 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one](/img/structure/B1346444.png)

![[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid](/img/structure/B1346446.png)

![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B1346458.png)

![Thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1346461.png)

![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1346462.png)

![4-Chloro-5-methylthieno[2,3-d]pyrimidine](/img/structure/B1346463.png)